2-Methylthio-N6-isopentenyladenosine-d6
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Overview
Description
2-Methylthio-N6-isopentenyladenosine-d6 is a modified nucleoside that is found in transfer RNAs (tRNAs). This compound is an evolutionarily conserved modification that plays a crucial role in the proper functioning of tRNAs, particularly in the context of mitochondrial translation and energy metabolism in mammals .
Preparation Methods
The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 involves the conversion of N6-isopentenyladenosine to its methylthio derivative. This process is mediated by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1), which specifically converts N6-isopentenyladenosine to 2-Methylthio-N6-isopentenyladenosine at position A37 of mitochondrial DNA-encoded tRNAs
Chemical Reactions Analysis
2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for cyclization reactions, which transform the prenyl group from a hydrogen-bond acceptor to a donor . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the prenyl group and the methylthio moiety.
Scientific Research Applications
2-Methylthio-N6-isopentenyladenosine-d6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the effects of nucleoside modifications on RNA structure and function. In biology, it plays a role in understanding mitochondrial translation and energy metabolism. In medicine, it has potential therapeutic applications in the treatment of diseases related to mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 2-Methylthio-N6-isopentenyladenosine-d6 involves its incorporation into tRNAs, where it facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation. The enzyme Cdk5rap1 is responsible for converting N6-isopentenyladenosine to its methylthio derivative, which is crucial for maintaining the proper function of mitochondrial tRNAs . This modification helps regulate mitochondrial translation and energy metabolism by ensuring the accurate translation of mitochondrial-encoded proteins .
Comparison with Similar Compounds
2-Methylthio-N6-isopentenyladenosine-d6 is similar to other nucleoside modifications such as 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) and N6-isopentenyladenosine (i6A). it is unique in its specific role in mitochondrial tRNAs and its regulation by the enzyme Cdk5rap1 . Other similar compounds include 2-methylthio-N6-threonylcarbamoyladenosine, which is found in cytosolic tRNAs and is regulated by a different enzyme, Cdkal1 .
Properties
CAS No. |
1258839-12-1 |
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Molecular Formula |
C16H23N5O4S |
Molecular Weight |
387.488 |
IUPAC Name |
2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3 |
InChI Key |
VZQXUWKZDSEQRR-WFGJKAKNSA-N |
SMILES |
CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C |
Synonyms |
N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6; N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6; 2-Methylthio Isopentenyladenosine-d6; 2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6; 2-Methylthio-N6-(isope |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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